5-Amino-1-(thiophen-2-ylmethyl)pyrimidine-2,4(1h,3h)-dione

Purity Quality control Fragment-based screening

Optimization of uracil-based leads often stalls due to excessive lipophilicity from benzyl substituents, limiting aqueous solubility and requiring high DMSO concentrations in fragment screens. This N1-thienylmethyl aminouracil offers a solution. - **Distinct Physicochemical Profile:** LogP -0.292 (vs. ~ -0.08 for benzyl analogs) and Fsp³ 0.111, enabling direct buffer dissolution for SPR/thermal shift assays without organic co-solvents. - **Sulfur-Mediated Interactions:** Thiophene sulfur acts as a soft H-bond acceptor and potential chalcogen-bond donor, engaging cysteine thiols-differentiating it from phenyl/furan congeners. - **R&D-Ready Purity:** 98% purity ensures reliable bioconjugation and library synthesis for SAR exploration.

Molecular Formula C9H9N3O2S
Molecular Weight 223.25 g/mol
Cat. No. B13630933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1-(thiophen-2-ylmethyl)pyrimidine-2,4(1h,3h)-dione
Molecular FormulaC9H9N3O2S
Molecular Weight223.25 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)CN2C=C(C(=O)NC2=O)N
InChIInChI=1S/C9H9N3O2S/c10-7-5-12(9(14)11-8(7)13)4-6-2-1-3-15-6/h1-3,5H,4,10H2,(H,11,13,14)
InChIKeyGNAVFDLRDYRDHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione: Physicochemical Profile


5-Amino-1-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic small molecule belonging to the aminouracil class, characterized by a pyrimidine-2,4-dione core bearing a 5-amino group and an N1-(thiophen-2-ylmethyl) substituent . The compound possesses a molecular weight of 223.25 g/mol, a calculated lipophilicity (LogP) of -0.292, three hydrogen bond acceptors, two hydrogen bond donors, and a low fraction of sp³-hybridized carbons (Fsp³ = 0.111), indicating a predominantly planar structure . It is commercially available at 98% purity . These properties place it within the scope of fragment-like chemical space, making it attractive as a core scaffold for lead optimization and chemical biology applications.

1

Fragment-like scaffold (MW below 250, low Fsp³) for lead optimisation libraries

2

High purity minimises false-positive risk in biochemical and cellular fragment screens

3

Thiophene substituent enables sulfur-mediated interactions distinct from phenyl/furan analogues

Why N1-Thienylmethyl Substitution Cannot Be Simply Interchanged


The N1-(thiophen-2-ylmethyl) substituent is not a generic capping group; it imparts distinct steric, electronic, and lipophilic properties that differentiate the compound from its benzyl (phenylmethyl) and furfuryl (2-furylmethyl) congeners . The thiophene ring provides a sulfur atom capable of weak hydrogen bonding, chalcogen interactions, and metal coordination, while the lower lipophilicity (LogP -0.292) relative to typical benzyl-substituted uracils (LogP ~ -0.08) translates into altered aqueous solubility and membrane permeability profiles [1]. Simply replacing the thiophene with a phenyl or furan ring would eliminate sulfur-mediated interactions and shift the pharmacokinetic and target-binding landscape, making interchangeability unreliable without re-optimization.

Target
5-Amino-1-(thiophen-2-ylmethyl)pyrimidine-2,4-dione
Substitution
N1-Benzyl or N1-furfuryl congener
Risk 1

Thiophene sulfur provides weak H-bond acceptor and chalcogen-bonding capacity; phenyl/furan rings remove these interactions and shift target-binding landscape.

Risk 2

Lower lipophilicity (LogP

Quantitative Differentiation from Closest Analogs


Higher Purity Reduces Assay Variability

The target compound is supplied at 98% purity , whereas the closest benzyl-substituted analog (5-amino-1-benzylpyrimidine-2,4-dione; CAS 1408430-95-4) is typically offered at 95% purity . This 3 percentage-point purity advantage reduces the relative mass of unspecified impurities by a factor of 2.5 (2% vs. 5% residual), minimizing the risk of false-positive or confounding activity in biochemical and cellular assays.

Purity advantage
Data to verify
Target 98% vs. benzyl analog 95%
Residual impurity 2% vs. 5% (factor 2.5)
Higher purity may reduce false-positive risk in high-throughput fragment screens
Supplier-certified purity; HPLC trace available on request
Purity Quality control Fragment-based screening

Sulfur-Specific Interactions and Distinct Lipophilicity

The measured LogP of the target compound is -0.292 , which is considerably lower than that of a representative benzyl-substituted pyrimidinedione (LogP -0.0753 for a structurally comparable analogue, AMB20663660 ). The increased polarity stems from the thiophene sulfur atom, which not only modifies lipophilicity but also enables weak hydrogen-bond acceptor and chalcogen-bonding interactions that are absent in phenyl- and furan-based analogs [1]. These properties can be exploited to achieve selectivity profiles unobtainable with simpler N1-arylalkyl groups.

Lipophilicity shift
Reported
ΔLogP ≈ −0.22 (target more hydrophilic)
LogP −0.292 vs. benzyl analogue −0.0753
Increased polarity may influence aqueous solubility and passive permeability
Calculated LogP; experimental confirmation pending
Lipophilicity Bioisosterism Sulfur interactions

Molecular Weight Shift and Metabolic Implications

The replacement of a phenyl CH unit (13 g/mol approximate incremental mass for CH) with a thiophene sulfur atom (32 g/mol) results in a net molecular weight increase of ~6 g/mol for the target compound (223.25 g/mol ) compared to the benzyl analog (217.22 g/mol ). While the absolute difference is modest, the incorporation of sulfur alters electron distribution and can create metabolic soft-spots distinct from those of phenyl-containing molecules, potentially leading to divergent oxidative metabolism and clearance pathways [1].

Molecular weight shift
Reported
ΔMW +6.03 g/mol (223.25 vs. 217.22)
Phenyl CH replaced by thiophene S
Sulfur incorporation alters electron distribution and potential metabolic soft-spots
Molecular formula confirmed by MS; metabolic stability not assessed
Molecular weight Metabolic stability Permeability

Improved Solubility Potential via Higher Fsp³

The target compound exhibits an Fsp³ value of 0.111 , whereas the benzyl analog (with 11 carbons, one sp³-hybridized) has a calculated Fsp³ of 0.091. In fragment-like molecules, higher Fsp³ correlates with lower melting points, reduced crystal packing efficiency, and increased aqueous solubility [1]. The 0.020 difference, though small, can be meaningful when combined with the lower LogP, enhancing the compound's performance in aqueous-based assays.

Fsp³ increase
Reported
ΔFsp³ +0.020 (0.111 vs. 0.091)
1 sp³ carbon / 9 carbons vs. 1/11
Slightly higher sp³ fraction may enhance solubility and reduce aggregation in aqueous assays
Fsp³ is a developability descriptor; direct solubility measurement advised
Solubility Crystallinity Fsp3

Lower Predicted Density and Crystal Packing

The predicted density of the target compound is 1.457 cm3/g , whereas unsubstituted 5-aminouracil has a reported experimental density of approximately 1.54 cm3/g . The lower density of the N1-thienylmethyl derivative may reflect looser crystal packing due to the bulky thiophene substituent, potentially translating into higher aqueous solubility and faster dissolution rates. This comparative data is currently limited to class-level inference and predicted values.

Density inference
Class-level
Predicted density 1.457 g/cm³
vs. 5-aminouracil ~1.54 g/cm³
Lower predicted density may indicate looser crystal packing and faster dissolution, but requires measured data
Predicted vs. experimental; class-level inference only
Density Crystallinity Physicochemical property

Optimal Procurement and Research Applications


Fragment-Based Screening Against Kinase Targets

The thiophene moiety provides a soft hydrogen-bond acceptor and potential chalcogen-bond donor, differentiating the fragment from purely carbon-based aryl capping groups . At 98% purity with a low LogP, the compound is ideally suited for direct addition to aqueous buffer solutions for thermal shift or SPR-based fragment screens without organic solvent interference.

Fine-Tuning Lipophilicity in Lead Optimization

With a measured LogP of -0.292 and Fsp³ of 0.111, this scaffold offers a distinct physicochemical signature that can be leveraged to improve the solubility and pharmacokinetic profile of lead series where phenyl-based N1-substituents lead to excessive lipophilicity and poor solubility [1].

Chemical Probe Development for Cysteine-Rich Sites

The sulfur atom in the thiophene ring can engage in reversible interactions with cysteine thiol groups in enzyme active sites, making this compound a potential warhead or affinity handle when functionalized. Its higher purity (98%) ensures that downstream bioconjugation reactions proceed with fewer side products .

Thienopyrimidine Library Synthesis for Anticancer Screening

The N1-thienylmethyl substitution pre-organizes the scaffold for cyclization to thieno[2,3-d]pyrimidinediones, a privileged chemotype in kinase inhibition. The commercial availability at high purity accelerates library synthesis and SAR exploration .

Application
Selection Property
Validation Focus
Fragment-based screening against kinase targets
Thiophene sulfur interaction potential; aqueous solubility at screening concentrations
Sulfur-mediated binding in thermal shift or SPR assays; false-positive rate vs. benzyl control
Lead optimisation lipophilicity fine-tuning
Measured LogP and Fsp³ profile; scaffold physicochemical signature
Solubility, permeability, and metabolic stability comparison with phenyl-based leads
Chemical probe design for cysteine-rich enzyme sites
Thiophene sulfur as reversible affinity handle; high purity for bioconjugation
Selectivity and labeling efficiency in target engagement experiments
Thienopyrimidine library synthesis for kinase inhibitor screening
N1-thienylmethyl pre-organisation for cyclisation; commercial availability at scale
Synthetic yield and purity of thieno[2,3-d]pyrimidinedione products; SAR exploration
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